molecular formula C22H18BrClN4O4 B304217 N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

货号 B304217
分子量: 517.8 g/mol
InChI 键: GEKMZCFRULZIGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BPNQ, is a synthetic compound with potential biological applications. BPNQ is a quinoline derivative that has been synthesized through a multistep reaction process. This compound has attracted attention due to its potential biological activity against various diseases, including cancer, bacterial infections, and inflammation.

作用机制

The exact mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it is believed that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its biological activity by interacting with specific targets in cells. In cancer cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacterial cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inflammatory cytokines are produced by immune cells in response to infection or injury. N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of cytokine genes.
Biochemical and Physiological Effects:
N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In bacterial cells, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit bacterial DNA replication, leading to bacterial cell death. Inflammatory cytokines play a crucial role in the immune response to infection or injury. N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.

实验室实验的优点和局限性

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that can be easily synthesized in large quantities. Another advantage is that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential biological activity against various diseases, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, making it difficult to optimize its biological activity. Another limitation is that N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has not been extensively studied in vivo, making it difficult to assess its safety and efficacy in humans.

未来方向

There are several future directions for the research of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One future direction is to further elucidate the mechanism of action of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. This will help optimize its biological activity and improve its potential as a drug candidate. Another future direction is to study the safety and efficacy of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in vivo, using animal models. This will help assess the potential of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a therapeutic agent for various diseases. Additionally, future research could focus on developing derivatives of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved biological activity and pharmacokinetic properties.

合成方法

The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multistep reaction process that requires several reagents and conditions. The first step involves the condensation of 2-chloro-5-nitrobenzoic acid with 5-bromo-2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with 2-methylcyclohexanone in the presence of a Lewis acid catalyst to form the quinoline ring. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

科学研究应用

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential biological activity against various diseases, including cancer, bacterial infections, and inflammation. In cancer research, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In bacterial research, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In inflammation research, N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

属性

产品名称

N-(5-Bromo-2-pyridinyl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C22H18BrClN4O4

分子量

517.8 g/mol

IUPAC 名称

N-(5-bromopyridin-2-yl)-4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H18BrClN4O4/c1-11-19(22(30)27-18-8-5-12(23)10-25-18)20(21-16(26-11)3-2-4-17(21)29)14-9-13(28(31)32)6-7-15(14)24/h5-10,20,26H,2-4H2,1H3,(H,25,27,30)

InChI 键

GEKMZCFRULZIGM-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)NC4=NC=C(C=C4)Br

规范 SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)NC4=NC=C(C=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。